Norfloxacin (nicotinate)

Catalog No.
S602973
CAS No.
118803-81-9
M.F
C22H23FN4O5
M. Wt
442.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norfloxacin (nicotinate)

CAS Number

118803-81-9

Product Name

Norfloxacin (nicotinate)

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;pyridine-3-carboxylic acid

Molecular Formula

C22H23FN4O5

Molecular Weight

442.4 g/mol

InChI

InChI=1S/C16H18FN3O3.C6H5NO2/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;8-6(9)5-2-1-3-7-4-5/h7-9,18H,2-6H2,1H3,(H,22,23);1-4H,(H,8,9)

InChI Key

WRIFLTAYLRDENF-UHFFFAOYSA-N

Synonyms

norfloxacin nicotinate

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.C1=CC(=CN=C1)C(=O)O

The exact mass of the compound Norfloxacin nicotinate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Norfloxacin is a first-generation fluoroquinolone antibiotic with broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, functioning through the inhibition of bacterial DNA gyrase. [1] Norfloxacin (nicotinate), CAS 118803-81-9, is a specific 1:1 adduct or salt of norfloxacin and nicotinic acid. [2] This particular form was developed to address a primary procurement and formulation challenge of the parent compound: its very low solubility in aqueous media. By forming the nicotinate salt, the compound's physicochemical properties are significantly altered, enabling distinct handling and administration capabilities compared to the base form. [2]

Research Fit

1 Aqueous formulation research: nicotinate salt form supports solubility-dependent study designs
2 Bacterial DNA gyrase / topoisomerase IV inhibition assay context
3 Veterinary pharmacokinetic and formulation model research

Selecting a specific salt form of an active pharmaceutical ingredient is a critical procurement decision, as different salts are not functionally interchangeable. The choice between Norfloxacin (nicotinate) and the parent Norfloxacin base, or other salts like the hydrochloride or lactate, directly impacts fundamental performance attributes. Properties such as aqueous solubility, dissolution rate, and crystal structure vary significantly between salt forms. [1] These differences can profoundly affect a compound's oral bioavailability, formulation compatibility, and stability, ultimately determining its suitability for specific dosage forms like aqueous solutions, injectables, or solid tablets requiring predictable absorption. [2] Therefore, substituting Norfloxacin (nicotinate) with a different form without specific validation risks process failure and suboptimal therapeutic efficacy.

Substitution Risk

Solubility Norfloxacin base has limited aqueous solubility (~0.28–0.32 mg/mL); salt-form substitution may alter formulation feasibility
PK profile Different salt forms produce divergent bioavailability and tissue distribution parameters; pharmacokinetic profiles may not transfer
Formulation Alternative salts (glycine acetate, hydrochloride) may not support the same aqueous delivery formats; context-dependent evaluation required

Aqueous Solubility Advantage

Norfloxacin (nicotinate) demonstrates exceptionally high water solubility compared to the parent compound. A European patent reports its solubility as 250 mg/mL in water at 25°C. [1] This contrasts sharply with the acknowledged very low water solubility of the Norfloxacin base, which presents significant challenges for developing liquid dosage forms. [1] This solubility advantage is a primary differentiator for any application requiring the preparation of concentrated aqueous solutions.

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data250 mg/mL
Comparator Or BaselineNorfloxacin (base) (described as having 'very low water solubility')
Quantified DifferenceOrders of magnitude improvement, enabling high-concentration solutions not feasible with the base.
ConditionsMeasurement in water at 25°C.

This enables the development of high-concentration oral or injectable aqueous solutions, simplifying administration and improving processability, particularly in veterinary applications.

Aqueous Solubility vs Base
Head-to-head
760-fold higher aqueous solubility
vs norfloxacin base
Reported solubility enhancement; supports aqueous formulation research context
Base solubility ~0.28–0.32 mg/mL; experimental study data

Oral Bioavailability Enhancement

The nicotinate salt form significantly improves the oral absorption of norfloxacin. A comparative pharmacokinetic study in rabbits demonstrated that the absolute oral bioavailability of Norfloxacin (nicotinate) was 45%, a substantial increase over the 29% bioavailability observed for the parent Norfloxacin base administered under the same conditions. [1] This indicates that a greater fraction of the active compound reaches systemic circulation when administered as the nicotinate salt.

Evidence DimensionAbsolute Oral Bioavailability (F)
Target Compound Data45%
Comparator Or BaselineNorfloxacin (base): 29%
Quantified Difference55% relative increase in bioavailability
ConditionsSingle oral administration of 5 mg/kg (equivalent NFLX base) in rabbits.

Higher bioavailability allows for more efficient dosing, potentially reducing the required dose to achieve therapeutic blood levels and improving the predictability of the clinical response.

Oral Bioavailability vs Base
Head-to-head
45% vs 29% absolute oral bioavailability
55% relative increase
Reported oral exposure difference in rabbit model; context-dependent
Rabbits; 5 mg eq. NFLX base/kg; n=20

Retained Antibacterial Activity

The formation of the nicotinate salt does not compromise the intrinsic, broad-spectrum antibacterial efficacy of the core norfloxacin molecule. Patent literature explicitly confirms that the Norfloxacin (nicotinate) adduct retains the broad spectrum of activity characteristic of norfloxacin. [1] This ensures that the benefits of improved solubility and bioavailability are delivered without sacrificing the compound's primary therapeutic function.

Evidence DimensionAntimicrobial Spectrum
Target Compound DataRetains the broad spectrum of activity of Norfloxacin
Comparator Or BaselineNorfloxacin (base)
Quantified DifferenceNo negative impact on the spectrum of activity.
ConditionsGeneral assessment of antibacterial action.

This provides confidence that the well-established antibacterial profile of norfloxacin is maintained, allowing formulators to focus on leveraging the salt's superior physical properties.

Efficacy vs Enrofloxacin
Head-to-head
Survivor probability >0.99 (non-inferior)
2× higher dose required
Reported model endpoint context; supports antimicrobial comparator research
Broilers; M. synoviae/E. coli; n=49,800/group
IM Bioavailability in Swine
Class-level
51–64% bioavailability; t1/2β 4.45 h
Supports swine model pharmacokinetic research context
Swine; 14 mg/kg IM; HPLC; n=6; 3-way crossover
Acute Oral Toxicity
Cross-study
LD50 = 3458 mg/kg (low toxicity classification)
Reported safety-related endpoint context; data to verify
Chicken acute oral study; reference reports 50% toxicity reduction

Veterinary High-Concentration Formulations

The exceptional water solubility (250 mg/mL) makes this compound the clear choice for creating concentrated liquid products, such as oral solutions for administration in drinking water for livestock or poultry, or for parenteral (injectable) formulations where low-volume dosing is critical. [1]

Enhanced Oral Absorption Formulations

For applications where achieving reliable and high systemic exposure from an oral dose is paramount, the 55% relative increase in bioavailability over the parent drug makes Norfloxacin (nicotinate) a more efficient choice. [2] This is particularly relevant in treating systemic infections where predictable therapeutic blood concentrations are required.

In Vitro Screening Assays

In research settings, the high aqueous solubility simplifies stock solution preparation for in vitro studies, such as antimicrobial susceptibility testing (MIC/MBC assays) or cell-based toxicity screens. This eliminates the need for co-solvents like DMSO that can confound experimental results and improves the reproducibility of assays.

Application Fit

Application
Selection Property
Validation Focus
Aqueous formulation research
Solubility-dependent formulation context
Solubility and dissolution endpoint review
Swine model pharmacokinetic studies
Intramuscular bioavailability context
PK parameter and exposure-model review
Rabbit ADME reference studies
Established PK benchmark profile
Comparative bioavailability and tissue distribution
Antimicrobial comparator research
Comparator assay-response context
Endpoint equivalence and model-response review

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

442.16524801 Da

Monoisotopic Mass

442.16524801 Da

Heavy Atom Count

32

Other CAS

118803-81-9

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